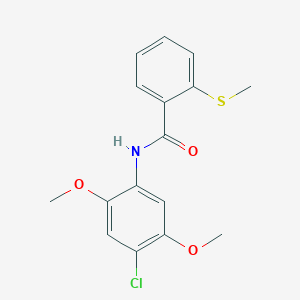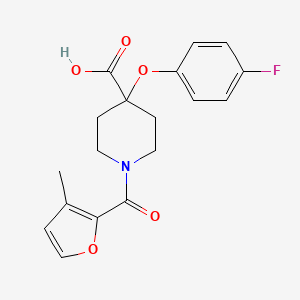![molecular formula C20H21N3O3 B5311619 5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5311619.png)
5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, commonly known as MPP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. MPP is a small molecule that can be synthesized through various methods, and it has been shown to have promising applications in scientific research.
作用機序
The mechanism of action of MPP is not fully understood, but it is believed to act on various signaling pathways in cells. MPP has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer development. MPP has also been shown to activate the AMPK pathway, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
MPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MPP has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, MPP has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One advantage of using MPP in lab experiments is that it is a small molecule that can easily penetrate cell membranes. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPP is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MPP. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in animal models of cancer and to identify the specific signaling pathways that it targets. Another area of interest is its potential as a treatment for diabetes. Future studies could investigate the effects of MPP on glucose and lipid metabolism in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in other areas of scientific research.
合成法
MPP can be synthesized using a variety of methods, including the reaction of 2-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)phenol, which is then reacted with 1-phenylethylamine to form MPP. Other methods include the reaction of 2-methoxyphenol with 2-(chloromethyl)oxirane followed by reaction with 1-phenylethylamine and hydrazine hydrate.
科学的研究の応用
MPP has been shown to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. MPP has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory effects in animal models. Additionally, MPP has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
特性
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-9-5-6-10-19(18)26-14-16-13-17(23-22-16)20(24)21-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOMVMVXOYJKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NN2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)


![2-isopropyl-5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5311608.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5311613.png)

![N-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N'-phenylethane-1,2-diamine](/img/structure/B5311625.png)
![N-{5-[(4-phenyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5311634.png)
![2-(4-thiomorpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5311645.png)